1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with the molecular formula C19H22BrN3O This compound is known for its unique structure, which includes a bromophenoxy group and a benzodiazole moiety
Preparation Methods
The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves several steps. One common synthetic route includes the reaction of 4-bromophenol with 2-chloroethylamine to form 1-[2-(4-bromophenoxy)ethyl]amine. This intermediate is then reacted with butylamine and a benzodiazole derivative under specific conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound .
Scientific Research Applications
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have potential as a therapeutic agent for treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is not fully understood. it is believed to target specific enzymes or proteins within cells, leading to its observed biological activities. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity. Additionally, it may interact with other molecular targets and pathways, resulting in its antimicrobial and neuroprotective effects.
Comparison with Similar Compounds
1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxy group but has a different core structure, leading to distinct chemical and biological properties.
1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: This compound has a similar benzodiazole moiety but differs in the substituents attached to the core structure, resulting in different applications and activities.
The uniqueness of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-BUTYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H22BrN3O |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-butylbenzimidazol-2-imine |
InChI |
InChI=1S/C19H22BrN3O/c1-2-3-12-22-17-6-4-5-7-18(17)23(19(22)21)13-14-24-16-10-8-15(20)9-11-16/h4-11,21H,2-3,12-14H2,1H3 |
InChI Key |
JHFTYOKJYIDRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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